molecular formula C16H16N2 B12828164 2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole

2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole

Cat. No.: B12828164
M. Wt: 236.31 g/mol
InChI Key: DIHBVZFOGTZOQN-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole is a high-purity chemical compound designed for pharmaceutical and oncological research applications. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its structural resemblance to naturally occurring purines, which allows it to interact effectively with biopolymers such as enzymes and DNA . This makes derivatives like this compound a valuable synthon for developing novel therapeutic agents. This compound is of significant interest in anticancer research. Benzimidazole derivatives have demonstrated potent cytotoxic activities through diverse mechanisms, including induction of apoptosis, disruption of cell cycle progression, and inhibition of key enzymes like topoisomerase II . The specific substitution pattern on the this compound structure is engineered to optimize its interaction with biological targets, providing researchers with a versatile building block for structure-activity relationship (SAR) studies . Key Research Applications: • Oncology & Drug Discovery: Serves as a key intermediate for synthesizing and optimizing novel small-molecule inhibitors for evaluating antitumor efficacy . • Enzyme Inhibition Studies: The benzimidazole scaffold is known to inhibit various enzymes, making it useful for probing enzymatic mechanisms and designing new enzyme inhibitors . • Chemical Biology & SAR Expansion: Ideal for generating derivative libraries to explore how substitutions on the phenyl and methyl groups influence potency, selectivity, and physicochemical properties . Quality & Usage: This product is supplied with comprehensive analytical data to ensure identity and purity. It is intended for research purposes in laboratory settings only. Notice: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(4-ethylphenyl)-6-methyl-1H-benzimidazole

InChI

InChI=1S/C16H16N2/c1-3-12-5-7-13(8-6-12)16-17-14-9-4-11(2)10-15(14)18-16/h4-10H,3H2,1-2H3,(H,17,18)

InChI Key

DIHBVZFOGTZOQN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with 4-ethylbenzaldehyde in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting intermediate undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The choice of solvent and catalyst can be tailored to ensure environmental sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

Synthesis of 2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been reported in the literature, including microwave-assisted synthesis, which enhances reaction efficiency and yield.

Anticancer Properties

Research has indicated that benzo[d]imidazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been shown to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colorectal cancer) with notable IC50 values .

Compound Cell Line IC50 (µM)
This compoundMDA-MB-2315.85
Related CompoundHCT1164.53

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli4

Antifungal Activity

In addition to antibacterial effects, derivatives of benzo[d]imidazole have shown antifungal activity against pathogens like Candida albicans with moderate MIC values .

Anticancer Evaluation

A study focusing on the anticancer potential of similar benzimidazole derivatives reported that compounds with structural similarities to this compound exhibited potent cytotoxicity against various cancer cell lines, surpassing established chemotherapeutics like 5-fluorouracil .

Antimicrobial Studies

In another study, a series of benzimidazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that several compounds, including those related to this compound, displayed significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Melting Points and Solubility

Compound Name Substituents Melting Point (°C) Key Structural Features Reference
2-(4-Ethylphenyl)-5-methyl-1H-benzimidazole 4-Ethylphenyl, 5-methyl Not reported High lipophilicity
2-(1-Benzyl-5-(p-tolyl)-1H-indol-3-yl)-5-methyl-1H-benzimidazole Benzyl, p-tolyl >320 Extended π-system
2-(4-Fluorophenyl)-5-methyl-1H-benzimidazole 4-Fluorophenyl Not reported Enhanced metabolic stability
2-(4-Chlorophenyl)-5-methyl-1H-benzimidazole 4-Chlorophenyl Not reported Electron-withdrawing substituent
  • Trends : Bulky substituents (e.g., benzyl, biphenyl) increase melting points due to enhanced van der Waals interactions . Fluorine and chlorine substituents reduce solubility in polar solvents compared to ethyl groups .

Pharmacological Activity Comparison

Target-Specific Activities

  • MAO-B Inhibition : Compound 302-(4-(4-(2-ethoxyphenyl)piperazin-1-yl)phenyl)-5-methyl-1H-benzo[d]imidazole exhibits potent MAO-B inhibition (IC50 = 0.053 µM), surpassing rasagiline (IC50 = 0.237 µM). The ethylphenyl group may contribute to optimal hydrophobic interactions in the enzyme’s active site .
  • P2X3 Receptor Antagonism : 5-Methyl-1H-benzo[d]imidazole derivatives, including the target compound, show promise as P2X3 antagonists for CNS disorders. Substituent positioning (5-methyl vs. 6-methyl) influences selectivity and reduces off-target effects like taste loss .
  • Anti-Cancer Potential: Analogous tricyclic diimidazo derivatives demonstrate anti-proliferative activity, with IC50 values in the nanomolar range. The ethyl group’s lipophilicity may enhance cellular uptake .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Ethyl and methoxy groups improve binding to hydrophobic pockets (e.g., in MAO-B), while electron-withdrawing groups (Cl, F) enhance stability but may reduce affinity for certain targets .
  • Heterocyclic Extensions : Triazole and thiazole moieties (e.g., compound 9b) improve solubility and target engagement via additional hydrogen bonds .

Biological Activity

2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various studies and reviews.

Chemical Structure and Properties

The compound features a benzimidazole core, which is a fused bicyclic structure containing nitrogen atoms. Its chemical structure can be represented as follows:

C15H14N2\text{C}_{15}\text{H}_{14}\text{N}_{2}

This structure contributes to its interaction with biological targets, influencing its pharmacological profile.

Anticancer Activity

Benzimidazole derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have reported that certain benzimidazole derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

CompoundCell LineIC50 (μM)
This compoundA5490.15
This compoundHeLa0.21
This compoundMCF-70.33

These results suggest that modifications on the benzimidazole scaffold can enhance its anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has also been extensively studied. Compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli with varying degrees of potency compared to standard antibiotics like ciprofloxacin .

PathogenInhibition Zone (mm)Reference Drug
Staphylococcus aureus15Ciprofloxacin
Escherichia coli12Norfloxacin

Anti-inflammatory Activity

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. They can inhibit key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives indicates that the presence of certain substituents on the phenyl ring significantly affects biological activity. For instance, electron-donating groups tend to enhance anticancer activity, while bulky substituents may hinder interaction with biological targets .

Case Studies

Several case studies highlight the effectiveness of benzimidazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : In a study involving mice with induced tumors, administration of a benzimidazole derivative led to significant tumor growth suppression compared to control groups, showcasing its potential as an anticancer agent .
  • Antimicrobial Efficacy : A comparative study evaluated various benzimidazole derivatives against a panel of pathogens, revealing that specific structural modifications resulted in enhanced antibacterial potency .

Q & A

Q. What are the standard synthetic routes and characterization techniques for 2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted benzaldehydes and o-phenylenediamine derivatives under acidic conditions. For example, a one-pot, two-step synthesis using indole intermediates has been reported, yielding products with >80% efficiency . Characterization includes:
  • Melting Point Analysis : Determines purity (e.g., >320°C for some derivatives) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • IR : Confirms functional groups (e.g., NH stretches at ~3400 cm⁻¹ for benzimidazole) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 363.1702) .

Q. How is computational modeling applied to predict structural and electronic properties of benzimidazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) with the B3LYP hybrid functional (combining exact exchange and gradient corrections) and 6-31G* basis sets is widely used . Steps include:
  • Geometry Optimization : Minimizes energy to locate stable conformers.
  • Vibrational Frequency Analysis : Validates minima (no imaginary frequencies).
  • Frontier Molecular Orbital (FMO) Analysis : Predicts reactivity (e.g., HOMO-LUMO gaps for charge transfer).
    Applications include rationalizing NMR chemical shifts and predicting photophysical behavior .

Q. What role does crystallography play in confirming benzimidazole structures?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELX (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing motifs . For example, planar benzimidazole cores with dihedral angles <5° relative to substituents confirm rigidity . Data deposition in CCDC (Cambridge Structural Database) enables reproducibility .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) explored for benzimidazole derivatives targeting enzymes like MAO-B?

  • Methodological Answer :
  • Inhibitor Design : Introduce substituents (e.g., 4-ethylphenyl) to enhance lipophilicity and π-π stacking. For MAO-B, 2-(4-Ethylphenyl)-5-methyl derivatives show IC₅₀ values <0.1 µM, outperforming rasagiline (IC₅₀ = 0.237 µM) .
  • Key SAR Insights :
  • Biphenyl Piperazine Moieties : Increase binding affinity to MAO-B’s hydrophobic pocket .
  • Electron-Withdrawing Groups : Improve metabolic stability (e.g., trifluoromethyl in TRPV1 antagonists) .

Q. What pharmacological assays are used to evaluate TRPV1 antagonism in benzimidazole derivatives?

  • Methodological Answer :
  • In Vitro Assays : Measure Ca²⁺ influx in HEK293 cells expressing recombinant human TRPV1 channels. Compound 4 (mavatrep) showed IC₅₀ = 4.6 nM against capsaicin-induced activation .
  • In Vivo Models :
  • Complete Freund’s Adjuvant (CFA) Model : Quantifies thermal hypersensitivity (ED₈₀ = 7.8 mg/kg for mavatrep) .
  • Plasma Exposure Correlation : LC-MS/MS quantifies drug levels (e.g., 270.8 ng/mL for efficacy) .

Q. How do catalytic systems like SiO₂ nanoparticles improve benzimidazole synthesis?

  • Methodological Answer : Nano-SiO₂ catalyzes cyclocondensation of o-phenylenediamine and aldehydes via:
  • Acid-Base Interactions : SiO₂ surface silanol groups activate carbonyl groups.
  • Reusability : >90% yield after 5 cycles .
  • Green Chemistry : Reduces reaction time (2–4 hrs vs. 24 hrs) and eliminates toxic solvents .

Q. What crystallographic challenges arise in analyzing substituted benzimidazoles?

  • Methodological Answer :
  • Disorder in Flexible Groups : Ethylphenyl substituents may require anisotropic displacement parameter (ADP) refinement .
  • Twisted Conformations : Use SHELXL’s TWIN/BASF commands for twinned crystals (common in benzimidazoles) .

Q. How are antimicrobial activities of benzimidazole derivatives assessed against pathogens like S. aureus?

  • Methodological Answer :
  • Broth Microdilution Assay : Determines minimum inhibitory concentration (MIC). Derivatives with halogen substituents (e.g., 4-chlorophenyl) show MIC = 8 µg/mL against S. aureus .
  • Time-Kill Studies : Confirm bactericidal vs. bacteriostatic effects .

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